2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-methylthiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is often found in various pharmaceuticals and organic materials . The compound also has an ester functional group (carboxylate), which is commonly found in fats and oils. The presence of the 2-oxo-ethyl group indicates a ketone functional group attached to an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the ester group would contribute to the compound’s planarity, while the 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethyl group could add some degree of sterical hindrance .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester group could impact the compound’s solubility in different solvents .Scientific Research Applications
Anticancer Properties
- Cytotoxic Activity : Research has shown that this compound exhibits significant cytotoxic activity against certain cancer cell lines, including gastrointestinal stromal tumor (GIST) cells. In fact, its effects were comparable to those of established chemotherapeutic drugs like doxorubicin and etoposide . Further investigations are warranted to explore its potential as a novel anticancer agent.
Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-4-7-14(8-5-11)13(3)18-16(19)10-21-17(20)15-9-6-12(2)22-15/h4-9,13H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHKDIRRHNREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.